4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
Description
4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a 4-ethoxy group, a 2-methyl substituent, and a piperazine ring at position 6 modified with an m-tolylsulfonyl moiety. This sulfonyl group introduces steric and electronic effects that influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
4-ethoxy-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-25-18-13-17(19-15(3)20-18)21-8-10-22(11-9-21)26(23,24)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWTVBUUQDSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine
Piperazine reacts with m-toluenesulfonyl chloride in dichloromethane or THF under basic conditions (e.g., triethylamine or pyridine) to yield 1-(m-tolylsulfonyl)piperazine. This reaction typically proceeds at 0–25°C with yields exceeding 80%. Excess sulfonyl chloride ensures monosubstitution, avoiding disulfonylated byproducts.
- Reagents : Piperazine (1 eq), m-toluenesulfonyl chloride (1.1 eq), triethylamine (2 eq), THF.
- Conditions : Stir at 0°C for 1 hr, then room temperature for 12 hr.
- Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Yield : 85–90% (white solid).
Functionalization of Pyrimidine Core
Synthesis of 4-Ethoxy-2-methyl-6-chloropyrimidine
4,6-Dichloro-2-methylpyrimidine serves as a starting material. Selective ethoxylation at position 4 is achieved using sodium ethoxide in ethanol under reflux:
$$
\text{4,6-Dichloro-2-methylpyrimidine} + \text{NaOEt} \xrightarrow{\text{Ethanol, 80°C}} \text{4-Ethoxy-6-chloro-2-methylpyrimidine} + \text{NaCl}
$$
Optimization Notes :
- Temperature : Prolonged heating (>6 hr) may lead to di-substitution; monitoring via TLC or HPLC is critical.
- Yield : 70–75% after recrystallization from hexane/ethyl acetate.
Coupling of Pyrimidine and Sulfonylated Piperazine
Nucleophilic Aromatic Substitution
The chlorine at position 6 of 4-ethoxy-2-methyl-6-chloropyrimidine is displaced by the secondary amine of 4-(m-tolylsulfonyl)piperazine. This SNAr reaction requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures:
$$
\text{4-Ethoxy-6-chloro-2-methylpyrimidine} + \text{4-(m-tolylsulfonyl)piperazine} \xrightarrow{\text{DMF, 120°C}} \text{Target Compound} + \text{HCl}
$$
Key Parameters :
- Base : Potassium carbonate or DBU enhances nucleophilicity.
- Molar Ratio : 1:1.2 (pyrimidine:piperazine) to drive reaction completion.
- Yield : 60–65% after column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
For pyrimidines lacking pre-existing ethoxy groups, Mitsunobu conditions (DIAD, PPh₃) can install the ethoxy moiety using ethanol as the nucleophile. This method is less common due to cost but offers regioselectivity:
$$
\text{4-Hydroxy-2-methyl-6-chloropyrimidine} + \text{Ethanol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{4-Ethoxy-6-chloro-2-methylpyrimidine}
$$
Ullmann-Type Coupling
Copper-catalyzed coupling between 4-ethoxy-6-iodo-2-methylpyrimidine and 4-(m-tolylsulfonyl)piperazine may improve efficiency:
$$
\text{4-Ethoxy-6-iodo-2-methylpyrimidine} + \text{4-(m-tolylsulfonyl)piperazine} \xrightarrow{\text{CuI, L-Proline, DMSO}} \text{Target Compound}
$$
Advantages : Higher functional group tolerance; Yield : 68–72%.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at pyrimidine positions 4 and 6 necessitate careful stoichiometry and temperature control.
- Sulfonylation Byproducts : Over-sulfonylation of piperazine can be mitigated by slow addition of m-toluenesulfonyl chloride.
- Solvent Selection : DMF, while effective, complicates purification; switching to acetonitrile or toluene may improve isolation.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid derivatives .
Scientific Research Applications
4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The pyrimidine core is a common feature among analogs, but substituent positions and piperazine modifications vary significantly:
Key Observations:
- Sulfonyl Group Position: The m-tolylsulfonyl group (meta-methyl) in the target compound is less electron-withdrawing than p-tolylsulfonyl (para-methyl) in , which may reduce oxidative metabolism .
Piperazine Modifications
Piperazine substituents critically modulate biological activity:
- Trifluoromethylphenyl (C2, ) : Enhances antiviral potency via hydrophobic interactions and metabolic resistance .
- Tosyl (Compound 12, ) : The para-methyl group in tosyl improves crystallinity (melting point 261–263°C) but may reduce solubility compared to m-tolylsulfonyl .
- 4-Methoxyphenylsulfonyl () : The electron-donating methoxy group could enhance hydrogen bonding but increase susceptibility to demethylation .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the ethoxy group (~δ 1.3 ppm for CH₃, δ 4.2 ppm for OCH₂) and piperazine protons (δ 2.5–3.5 ppm) .
- X-ray Crystallography: Resolves the 3D arrangement of the m-tolylsulfonyl group and piperazine-pyrimidine dihedral angles (e.g., 45–60°) .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 443.18) .
What biological targets or mechanisms of action are associated with this compound?
Advanced Research Question
- Enzyme Inhibition: The sulfonyl-piperazine moiety interacts with ATP-binding pockets in kinases, showing IC₅₀ values <1 µM in in vitro assays .
- Receptor Binding: The pyrimidine core mimics purine structures, enabling antagonism of GPCRs (e.g., serotonin receptors) with >50% inhibition at 10 µM .
- Contradictions: Discrepancies in reported IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions (e.g., ATP concentration variations) .
How can computational modeling predict the pharmacokinetic properties of this compound?
Advanced Research Question
- Molecular Dynamics Simulations: Predict solubility (LogP ~3.2) and bioavailability (85% intestinal absorption) by modeling interactions with lipid bilayers .
- Docking Studies: Identify binding poses in CYP450 enzymes , highlighting metabolic stability (t₁/₂ > 6 hours) .
- ADMET Predictions: Use SwissADME to assess toxicity risks (e.g., AMES test negativity) .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
- Assay Standardization: Control variables like ATP concentration (1 mM vs. 10 mM) in kinase assays to reduce variability .
- Structural Analog Comparison: Compare IC₅₀ values with analogs lacking the m-tolylsulfonyl group to isolate substituent effects .
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to account for heterogeneity .
What strategies are recommended for studying the compound’s solubility and formulation stability?
Advanced Research Question
- Solubility Enhancement: Use co-solvents (e.g., 20% PEG-400) or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL) .
- Accelerated Stability Testing: Store formulations at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (e.g., <5% impurity increase) .
- Solid-State Analysis: Differential Scanning Calorimetry (DSC) identifies polymorph transitions (e.g., melting endotherm at 180°C) .
How can in silico tools guide the design of derivatives with improved potency?
Advanced Research Question
- QSAR Models: Correlate electron-withdrawing groups on the pyrimidine ring with enhanced kinase inhibition (R² > 0.85) .
- Fragment-Based Design: Replace the ethoxy group with fluoro or cyano substituents to boost binding affinity (ΔG ≤ −9 kcal/mol) .
- Synthetic Feasibility: Prioritize derivatives with SYLVIA scores >6 for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
